molecular formula C10H12ClNO B14834517 5-Chloro-3-cyclopropoxy-2-ethylpyridine

5-Chloro-3-cyclopropoxy-2-ethylpyridine

Cat. No.: B14834517
M. Wt: 197.66 g/mol
InChI Key: JFMRMPLBIFLZAH-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a cyclopropoxy group at the 3-position, and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-3-cyclopropoxy-2-ethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-cyclopropoxy-2-ethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group at the 3-position and the ethyl group at the 2-position differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-3-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C10H12ClNO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3

InChI Key

JFMRMPLBIFLZAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)Cl)OC2CC2

Origin of Product

United States

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